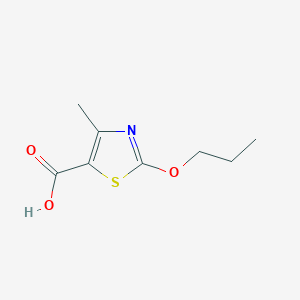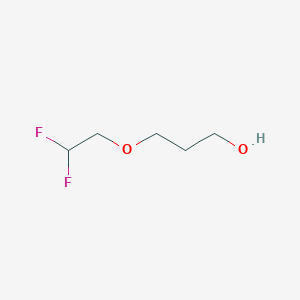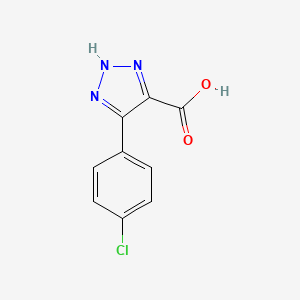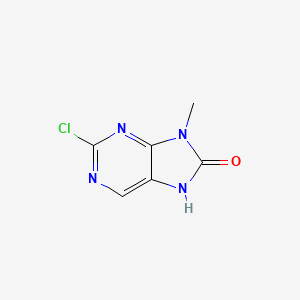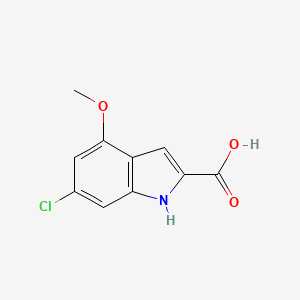
6-氯-4-甲氧基-1H-吲哚-2-羧酸
描述
“6-chloro-4-methoxy-1H-indole-2-carboxylic acid” is a chemical compound with the CAS Number: 1782640-77-0 . It has a molecular weight of 225.63 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for “6-chloro-4-methoxy-1H-indole-2-carboxylic acid” is1S/C10H8ClNO3/c1-15-9-3-5 (11)2-7-6 (9)4-8 (12-7)10 (13)14/h2-4,12H,1H3, (H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.
科学研究应用
色氨酸双加氧酶抑制
肉毒杆菌毒素抑制
抗菌特性
丙型肝炎病毒 (HCV) NS5B 聚合酶抑制
组胺 H1 受体阻断
抗病毒活性
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
6-chloro-4-methoxy-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6-chloro-4-methoxy-1H-indole-2-carboxylic acid, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
6-chloro-4-methoxy-1H-indole-2-carboxylic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival . Additionally, 6-chloro-4-methoxy-1H-indole-2-carboxylic acid may alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, 6-chloro-4-methoxy-1H-indole-2-carboxylic acid may induce changes in gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to 6-chloro-4-methoxy-1H-indole-2-carboxylic acid in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation.
Dosage Effects in Animal Models
The effects of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
6-chloro-4-methoxy-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, indole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Additionally, binding proteins such as albumin can facilitate the compound’s distribution in the bloodstream, affecting its localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of 6-chloro-4-methoxy-1H-indole-2-carboxylic acid is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their effects on cellular processes such as transcription, energy production, and protein synthesis.
属性
IUPAC Name |
6-chloro-4-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTMCWOYEZEPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=C(N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)
![2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione](/img/structure/B1530620.png)
![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)
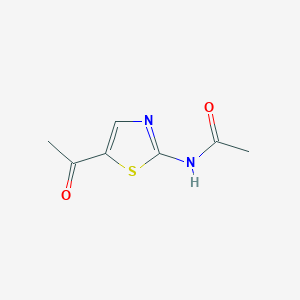
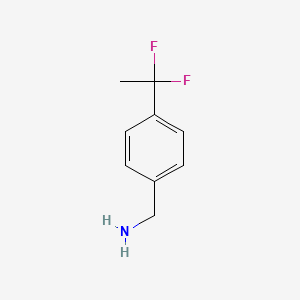
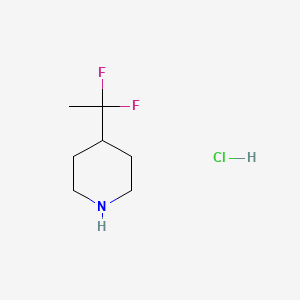
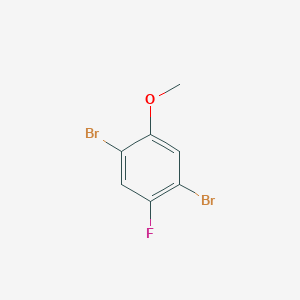
![N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B1530628.png)
